molecular formula C17H34N2O4 B14795680 Boc-Leu-psi(CHNH)Leu-OH

Boc-Leu-psi(CHNH)Leu-OH

Cat. No.: B14795680
M. Wt: 330.5 g/mol
InChI Key: XWGKJRVDWFEBEO-UHFFFAOYSA-N
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Description

Boc-Leu-psi(CHNH)Leu-OH is a synthetic peptide derivative that has garnered attention in the field of medical research due to its potential therapeutic applications. This compound is a derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and regulation of mood.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Leu-psi(CHNH)Leu-OH typically involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group, followed by the formation of a peptide bond with another leucine residue. The psi(CHNH) linkage is introduced to mimic the peptide bond while providing resistance to enzymatic degradation. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the psi(CHNH) linkage, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the psi(CHNH) linkage back to a standard peptide bond.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other protecting groups or functional moieties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like trifluoroacetic acid (TFA) for Boc deprotection, followed by coupling agents for introducing new groups.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Standard peptide bonds.

    Substitution: Modified peptides with different protecting groups or functional moieties.

Scientific Research Applications

Boc-Leu-psi(CHNH)Leu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and peptide-based drugs.

    Biology: Studied for its role in modulating biological processes, particularly in pain management and mood regulation.

    Medicine: Investigated for its potential therapeutic applications in treating pain and mood disorders.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques

Mechanism of Action

The mechanism of action of Boc-Leu-psi(CHNH)Leu-OH involves its interaction with opioid receptors, particularly the delta and mu receptors. By mimicking the structure of endogenous opioid peptides, it can bind to these receptors and modulate their activity, leading to analgesic and mood-regulating effects. The psi(CHNH) linkage provides resistance to enzymatic degradation, enhancing the compound’s stability and efficacy .

Comparison with Similar Compounds

    Boc-Leu-Leu-OH: A similar peptide derivative with a standard peptide bond instead of the psi(CHNH) linkage.

    Boc-Phe-Leu-Phe-Leu-Phe: Another peptide derivative used in research for its interaction with formyl peptide receptors

Uniqueness: Boc-Leu-psi(CHNH)Leu-OH is unique due to its psi(CHNH) linkage, which provides enhanced stability against enzymatic degradation compared to standard peptide bonds. This makes it particularly valuable in therapeutic applications where prolonged activity is desired .

Properties

Molecular Formula

C17H34N2O4

Molecular Weight

330.5 g/mol

IUPAC Name

4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)

InChI Key

XWGKJRVDWFEBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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